molecular formula C18H20N6OS B14972137 1-(4-Methylpiperidin-1-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone

1-(4-Methylpiperidin-1-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone

Cat. No.: B14972137
M. Wt: 368.5 g/mol
InChI Key: PQAGEYCAKNSMKY-UHFFFAOYSA-N
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Description

1-(4-METHYLPIPERIDIN-1-YL)-2-{[6-(PYRIDIN-2-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound that features a piperidine ring, a pyridine ring, and a triazolopyridazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLPIPERIDIN-1-YL)-2-{[6-(PYRIDIN-2-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}ETHAN-1-ONE typically involves multi-step organic synthesis. Common steps may include:

  • Formation of the piperidine ring.
  • Introduction of the pyridine moiety.
  • Construction of the triazolopyridazine ring.
  • Coupling of these fragments under specific conditions, such as using a base or a catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLPIPERIDIN-1-YL)-2-{[6-(PYRIDIN-2-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Medicinally, compounds with similar structures are often investigated for their potential as therapeutic agents, such as anti-cancer, anti-inflammatory, or antimicrobial drugs.

Industry

In industry, it could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-METHYLPIPERIDIN-1-YL)-2-{[6-(PYRIDIN-2-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}ETHAN-1-ONE would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • **1-(4-METHYLPIPERIDIN-1-YL)-2-{[6-(PYRIDIN-2-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}ETHAN-1-ONE
  • **1-(4-METHYLPIPERIDIN-1-YL)-2-{[6-(PYRIDIN-2-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}ETHAN-1-ONE

Uniqueness

The uniqueness of 1-(4-METHYLPIPERIDIN-1-YL)-2-{[6-(PYRIDIN-2-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}ETHAN-1-ONE lies in its specific combination of functional groups and ring systems, which may confer unique biological or chemical properties compared to other similar compounds.

Properties

Molecular Formula

C18H20N6OS

Molecular Weight

368.5 g/mol

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C18H20N6OS/c1-13-7-10-23(11-8-13)17(25)12-26-18-21-20-16-6-5-15(22-24(16)18)14-4-2-3-9-19-14/h2-6,9,13H,7-8,10-12H2,1H3

InChI Key

PQAGEYCAKNSMKY-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4

Origin of Product

United States

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